
Benzene, 1-ethyl-3-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethyl-3-(2-phenylethyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with an ethyl group at the first position and a phenylethyl group at the third position. This compound is known for its stability due to the delocalized π-electrons in the benzene ring, which follow Huckel’s rule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-3-(2-phenylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-ethyl-3-(2-phenylethyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature to elevated temperatures.
Substitution: Br₂, HNO₃, AlCl₃, anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-ethyl-3-(2-phenylethyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It helps in understanding the interaction of aromatic compounds with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, Benzene, 1-ethyl-3-(2-phenylethyl)- is used in the manufacture of polymers, resins, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of Benzene, 1-ethyl-3-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, influencing their activity. The ethyl and phenylethyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness: Benzene, 1-ethyl-3-(2-phenylethyl)- is unique due to the presence of both ethyl and phenylethyl groups, which provide distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a versatile compound in various applications .
Properties
CAS No. |
125328-94-1 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-3-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
ZAHSYJQCZLURQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



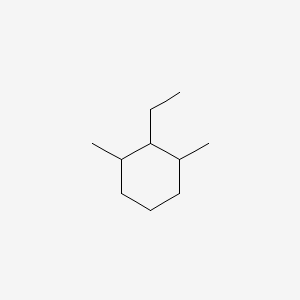
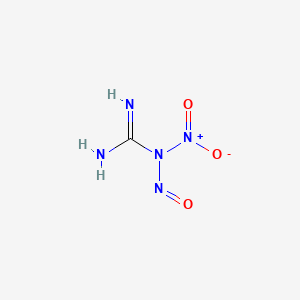


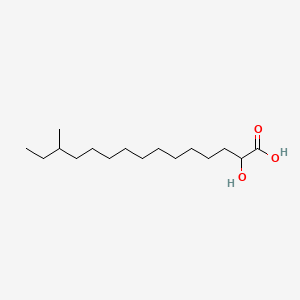
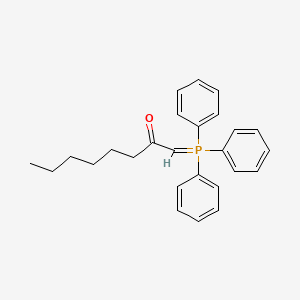
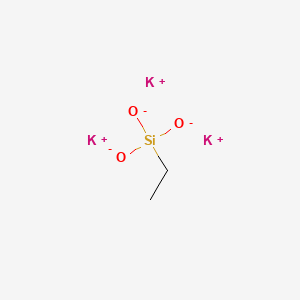

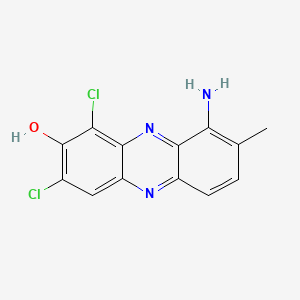
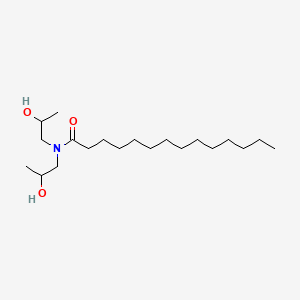
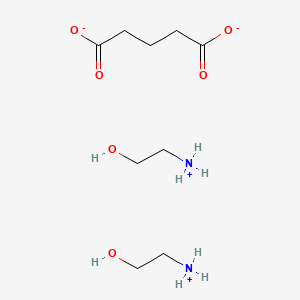
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)

